5-fluoro-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)nicotinamide
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Overview
Description
5-fluoro-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)nicotinamide is a synthetic organic compound characterized by its complex structure, which includes a fluorinated nicotinamide moiety and a triazine ring substituted with methoxy and morpholino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)nicotinamide typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a nucleophilic substitution reaction involving cyanuric chloride and appropriate amines. For instance, morpholine and methoxyamine can be reacted with cyanuric chloride under controlled conditions to form the desired triazine derivative.
Attachment of the Nicotinamide Moiety: The nicotinamide group is introduced via a coupling reaction. This can be achieved using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholino and methoxy groups.
Reduction: Reduction reactions can target the triazine ring or the nicotinamide moiety.
Substitution: The fluorine atom and the methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine or methoxy groups.
Major Products
Oxidation: Oxidation can lead to the formation of N-oxides or hydroxylated derivatives.
Reduction: Reduction can yield partially or fully reduced triazine or nicotinamide derivatives.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, 5-fluoro-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)nicotinamide can be used to study enzyme interactions and inhibition due to its potential as a bioactive molecule.
Medicine
Medically, this compound may have applications as a therapeutic agent. Its structure suggests potential activity against certain diseases, although further research is needed to confirm its efficacy and safety.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-fluoro-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)nicotinamide involves its interaction with specific molecular targets. The fluorine atom and the triazine ring are likely to play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets would depend on the specific biological context and require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
5-fluoro-Nicotinamide: Shares the nicotinamide moiety but lacks the triazine ring.
4-methoxy-1,3,5-triazine Derivatives: Similar triazine core but different substituents.
Morpholino Substituted Triazines: Contain the morpholino group but vary in other substituents.
Uniqueness
5-fluoro-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)nicotinamide is unique due to the combination of its fluorinated nicotinamide and methoxy-morpholino-triazine structure. This unique combination imparts distinct chemical and biological properties, making it a compound of significant interest for further research and development.
Properties
IUPAC Name |
5-fluoro-N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN6O3/c1-24-15-20-12(19-14(21-15)22-2-4-25-5-3-22)9-18-13(23)10-6-11(16)8-17-7-10/h6-8H,2-5,9H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWIGMMPJFQUAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3=CC(=CN=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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